Cas no 886853-07-2 (2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-)
![2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- structure](https://ja.kuujia.com/scimg/cas/886853-07-2x500.png)
2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-
-
2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19192308-1.0g |
6-[(nitrooxy)methyl]pyridine-2-carboxylic acid |
886853-07-2 | 95% | 1.0g |
$0.0 | 2022-12-07 |
2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
8. Book reviews
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-に関する追加情報
Introduction to 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- (CAS No. 886853-07-2)
2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-, identified by the Chemical Abstracts Service Number (CAS No.) 886853-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-, particularly the presence of a nitroxy-methyl substituent at the 6-position of the pyridine ring, contribute to its distinctive chemical properties and reactivity.
The nitroxy-methyl group is a key functional moiety that influences the compound's interaction with biological targets. This group is often associated with redox-active properties, making it a valuable component in the development of novel drug candidates. The pyridine core itself is a common scaffold in many bioactive molecules, providing a stable aromatic structure that can be further modified to enhance pharmacological efficacy. The combination of these structural elements in 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- suggests a broad spectrum of potential applications, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroxy-containing compounds. The nitroxy group can participate in redox reactions, which are crucial for modulating cellular signaling pathways. This property has been leveraged in the development of therapeutic agents that target oxidative stress-related diseases. For instance, studies have shown that nitroxy compounds can induce apoptosis in cancer cells by disrupting redox homeostasis. Additionally, they have demonstrated promising results in alleviating inflammation by inhibiting key pro-inflammatory cytokines.
The synthesis and characterization of 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- have been subjects of extensive research due to its structural complexity and potential biological significance. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for preclinical and clinical studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.
The pharmacokinetic profile of 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- is another critical aspect that has been thoroughly investigated. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Preliminary studies suggest that this compound exhibits moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research is ongoing to elucidate these parameters and to identify potential metabolic pathways that may affect its efficacy.
One of the most exciting areas of research involving 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- is its application in targeted drug delivery systems. The presence of functional groups that can undergo chemical modifications allows for the development of prodrugs or conjugates that can enhance drug delivery efficiency. For example, this compound has been explored as a precursor for designing polymeric nanoparticles or liposomes that can specifically target tumor cells or inflamed tissues. Such advancements could significantly improve treatment outcomes by reducing side effects and increasing therapeutic specificity.
The role of computational chemistry in studying 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, identify potential drug-target interactions, and optimize molecular structures for better pharmacological properties. These computational approaches complement experimental studies by providing insights into the compound's behavior at a molecular level. As computational methods continue to evolve, they are expected to play an increasingly important role in drug discovery and development.
Recent clinical trials have begun to explore the therapeutic potential of 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- in various disease models. Initial results are promising, with evidence suggesting that this compound can modulate inflammatory responses and inhibit tumor growth in vivo. These findings have generated considerable interest among researchers and clinicians who are seeking novel therapeutic strategies for chronic diseases such as cancer and autoimmune disorders. However, further studies are needed to confirm these effects and to establish optimal dosing regimens.
The industrial production of 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- also presents unique challenges due to its complex structure and sensitive functional groups. Manufacturers must employ stringent quality control measures to ensure consistency and purity throughout the production process. Advances in green chemistry principles have also influenced synthetic routes toward more sustainable practices. For instance, catalytic processes that minimize waste generation are being preferred over traditional multi-step syntheses.
The regulatory landscape for new pharmaceutical compounds like 2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- is another critical consideration. Regulatory agencies require comprehensive data on safety and efficacy before approving a drug for clinical use. Researchers must navigate complex regulatory pathways to ensure compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Successful navigation of these pathways is essential for bringing innovative therapies to patients who need them.
In conclusion,2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]- (CAS No. 886853-07-2) represents a promising area of research with significant potential for advancing pharmaceutical treatments across multiple disease indications. Its unique structural features combined with emerging research findings position it as a valuable candidate for further exploration in both academic and industrial settings.
886853-07-2 (2-Pyridinecarboxylic acid, 6-[(nitrooxy)methyl]-) 関連製品
- 435345-45-2(1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)
- 2169214-75-7(8,8-difluoro-6-oxa-10-azaspiro4.5decane)
- 2172465-92-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid)
- 1105247-17-3(3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea)
- 88352-86-7(2-amino-1-(furan-2-yl)ethan-1-one hydrochloride)
- 1785606-28-1(2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine)
- 903556-49-0(benzyl N-(3-bromo-2-fluorophenyl)carbamate)
- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)
- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 2137451-85-3(2,5-Dioxaspiro[3.4]octan-8-amine)




